3-Fluoro-4-(prop-2-en-1-yloxy)benzaldehyde
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Overview
Description
3-Fluoro-4-(prop-2-en-1-yloxy)benzaldehyde is an organic compound characterized by a benzene ring substituted with a fluorine atom at the 3-position and a prop-2-en-1-yloxy group at the 4-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-fluorophenol and prop-2-en-1-ol as starting materials.
Reaction Conditions: The reaction involves the formation of an ether linkage through a nucleophilic substitution reaction. The reaction is usually carried out in the presence of a strong base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The product is purified through recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using continuous flow reactors or batch reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The fluorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The prop-2-en-1-yloxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydroxide (NaOH) in water.
Major Products Formed:
Oxidation: 3-Fluoro-4-(prop-2-en-1-yloxy)benzoic acid.
Reduction: 3-Fluoro-4-(prop-2-en-1-yloxy)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-4-(prop-2-en-1-yloxy)benzaldehyde is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: The compound is investigated for its potential pharmacological properties, including its use as a precursor in drug synthesis.
Industry: It is employed in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-Fluoro-4-(prop-2-en-1-yloxy)benzaldehyde exerts its effects depends on its specific application. For example, in drug synthesis, it may act as a precursor that undergoes further chemical transformations to produce active pharmaceutical ingredients. The molecular targets and pathways involved are determined by the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
1-Fluoro-4-(prop-2-yn-1-yloxy)benzene: Similar structure but with a triple bond instead of a double bond.
4-(Prop-2-en-1-yloxy)benzaldehyde: Lacks the fluorine atom.
3-Fluoro-4-(prop-2-yn-1-yloxy)benzaldehyde: Similar but with a triple bond instead of a double bond.
Uniqueness: 3-Fluoro-4-(prop-2-en-1-yloxy)benzaldehyde is unique due to the presence of both the fluorine atom and the prop-2-en-1-yloxy group, which impart distinct chemical properties and reactivity compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and production.
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Properties
IUPAC Name |
3-fluoro-4-prop-2-enoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h2-4,6-7H,1,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMLVFWAYHMSPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)C=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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